molecular formula C6H8N2O3 B2564883 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1250900-54-9

2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No.: B2564883
CAS No.: 1250900-54-9
M. Wt: 156.141
InChI Key: YMYLQHUIUIEECR-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS 1250900-54-9) is a high-value pyrazole-containing building block with a molecular formula of C6H8N2O3 and a molecular weight of 156.14 g/mol . This compound features both a carboxylic acid and a hydroxyl group on the same carbon atom, providing versatile handles for synthetic modification and making it a crucial intermediate in medicinal chemistry and drug discovery research . Its primary research applications include serving as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs) and as a core scaffold in the development of novel bioactive molecules . The presence of the 1-methyl-1H-pyrazol-4-yl moiety is of significant interest, as this heterocycle is commonly found in compounds with various pharmacological activities. Researchers value this chemical for its utility in exploring structure-activity relationships and in constructing targeted molecular libraries. Supplied with a typical purity of 98% or higher, it is characterized by its SMILES structure (O=C(O)C(O)C1=CN(C)N=C1) and is assigned the MDL number MFCD14602019 . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use, as this compound may be harmful if swallowed and cause skin or serious eye irritation .

Properties

IUPAC Name

2-hydroxy-2-(1-methylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-8-3-4(2-7-8)5(9)6(10)11/h2-3,5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYLQHUIUIEECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Structure & Synthesis Guide: 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1250900-54-9) is a pivotal heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it represents a bioisostere of mandelic acid where the phenyl ring is replaced by a polar, electron-rich 1-methylpyrazole moiety.

This substitution significantly alters the physicochemical profile of the parent scaffold, lowering LogP (increasing water solubility) and introducing new hydrogen-bonding vectors via the pyrazole nitrogens. This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways, and quality control parameters for research and development applications.

Structural Analysis & Physicochemical Properties

The molecule comprises a carboxylic acid tail and a secondary hydroxyl group attached to the C4 position of a 1-methylpyrazole ring. This "alpha-hydroxy" motif creates a chiral center at the C2 position, necessitating careful consideration of stereochemistry during synthesis and application.

Key Molecular Descriptors
PropertyValue / DescriptionSignificance in Drug Design
IUPAC Name 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acidUnambiguous identification.
CAS Number 1250900-54-9Registry for procurement/IP.
Molecular Formula

Stoichiometry for reaction planning.
Molecular Weight 156.14 g/mol Fragment-based drug discovery (FBDD) friendly (<200 Da).
Chirality 1 Chiral Center (C2)Exists as (R) and (S) enantiomers.
pKa (Acid) ~3.5 - 3.8 (Predicted)Ionized at physiological pH (COO-).
pKa (Base) ~2.5 (Pyrazole N2)Weakly basic; protonation suppresses solubility.
LogP -0.8 to -0.3 (Predicted)Highly polar; excellent for lowering lipophilicity of lead compounds.
Electronic Character

The 1-methylpyrazole ring is electron-rich. The C4 position is nucleophilic, but the attachment of the electron-withdrawing


-hydroxy acid side chain modulates this density. The hydroxyl group at C2 allows for intramolecular hydrogen bonding with the pyrazole nitrogen or the carboxylate, potentially influencing conformation in solution.

Synthetic Methodologies

The synthesis of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid presents specific challenges, primarily the prevention of


-elimination which would yield the unsaturated acrylic acid derivative.
Retrosynthetic Analysis (Logic Flow)

The most robust disconnection is at the C2-C4 bond (Friedel-Crafts approach) or the transformation of the C2 functional group (Cyanohydrin or Reduction).

Retrosynthesis Target Target Molecule (Alpha-Hydroxy Acid) Cyanohydrin Intermediate (Cyanohydrin) Target->Cyanohydrin Hydrolysis KetoAcid Alternative Precursor (Alpha-Keto Acid) Target->KetoAcid Reduction Aldehyde Precursor (1-Methyl-1H-pyrazole-4-carbaldehyde) Cyanohydrin->Aldehyde TMSCN Addition

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Cyanohydrin hydrolysis (primary) and Keto-acid reduction (secondary).[2][3][4][5][6][7][8][9][10][11]

Route A: The Cyanohydrin Pathway (Standard Protocol)

This is the industry-standard route due to the commercial availability of the aldehyde precursor.

Step 1: Vilsmeier-Haack Formylation

  • Reagents: 1-Methylpyrazole,

    
    , DMF.
    
  • Mechanism: Electrophilic aromatic substitution at the C4 position.

  • Outcome: Yields 1-methyl-1H-pyrazole-4-carbaldehyde.

Step 2: Cyanohydrin Formation

  • Reagents: TMSCN (Trimethylsilyl cyanide),

    
     (Catalyst).
    
  • Conditions: DCM,

    
     to RT.
    
  • Note: The TMS-protected cyanohydrin is often more stable and easier to purify than the free cyanohydrin.

Step 3: Pinner Hydrolysis

  • Reagents: Conc.

    
     or 
    
    
    
    , followed by water.
  • Critical Control: Temperature control is vital. Excessive heat promotes dehydration to the acrylic acid (an impurity).

  • Workup: Neutralization to isoelectric point (pH ~3-4) to precipitate the zwitterionic product.

Route B: Enantioselective Synthesis (Asymmetric Catalysis)

For drug development requiring a single enantiomer (e.g., (S)-isomer), Route A requires wasteful chiral resolution. Route B utilizes asymmetric reduction.

Protocol:

  • Starting Material: Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate (Alpha-keto ester).

  • Catalyst: Ru-BINAP or Rh-DuPhos complex.

  • Conditions:

    
     (30-50 bar), MeOH.
    
  • Result: High enantiomeric excess (>95% ee) of the alpha-hydroxy ester, followed by mild hydrolysis (LiOH).

Experimental Workflow & Process Diagram

The following diagram details the operational workflow for the Cyanohydrin route, highlighting critical process safety and quality checkpoints.

SynthesisWorkflow Start Start: 1-Methylpyrazole Step1 Formylation (POCl3/DMF) Start->Step1 Inter1 Aldehyde Intermediate (Purify via Crystallization) Step1->Inter1 Quench & Extract Step2 Cyanosilylation (TMSCN, ZnI2) Inter1->Step2 Inter2 TMS-Cyanohydrin Step2->Inter2 Step3 Acid Hydrolysis (HCl, 60°C) Inter2->Step3 QC QC Checkpoint: Check for Acrylic Acid Impurity Step3->QC In-Process Control (HPLC) Final Final Product: 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid QC->Final Precipitation at pH 3.5

Figure 2: Step-by-step process flow for the synthesis of the target molecule via the cyanohydrin route.

Analytical Characterization & Quality Control

To ensure the integrity of this building block for medicinal chemistry, the following specifications must be met.

NMR Fingerprint
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       12.5 (br s, 1H, -COOH )
      
    • 
       7.60 (s, 1H, Pyrazole C5-H )
      
    • 
       7.35 (s, 1H, Pyrazole C3-H )
      
    • 
       5.80 (br s, 1H, -OH )
      
    • 
       4.95 (s, 1H, CH -OH)
      
    • 
       3.80 (s, 3H, N-CH 
      
      
      
      )
Impurity Profile
ImpurityOriginDetection MethodLimit
Acrylic Acid Derivative Dehydration during hydrolysis.HPLC (UV 254nm)< 0.5%
Aldehyde Precursor Incomplete reaction.GC-MS / TLC< 0.1%
Dimer/Oligomer Self-esterification.[10]LC-MS< 1.0%

Medicinal Chemistry Applications

Bioisosterism

This molecule serves as a polar bioisostere of mandelic acid . In kinase inhibitors, replacing a phenyl ring with the 1-methylpyrazole reduces lipophilicity (LogP) and metabolic clearance (microsomal stability) while maintaining the aromatic pi-stacking capability required for the ATP-binding pocket.

Fragment Linking

The alpha-hydroxy acid moiety provides a "handle" for further functionalization:

  • Oxidation: Converts to the alpha-keto acid (privileged scaffold for transition state inhibitors).

  • Amidation: Reaction with amines yields alpha-hydroxy amides, common in protease inhibitors.

References

  • PubChem. (2025).[6] 2-(1-methyl-1H-pyrazol-4-yl)acetic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mita, T., et al. (2014).[12] Synthesis of α-hydroxy carboxylic acids via carboxylation. Organic Letters, 16(1), 14-17.[12] (Cited for general methodology of alpha-hydroxy acid synthesis).

  • Organic Chemistry Portal. (2025). Synthesis of α-hydroxy carboxylic acids. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS Number: 1250900-54-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The content herein is curated for a scientific audience and is grounded in established chemical principles and available data.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its versatile structure allows for a wide range of substitutions, leading to a diverse array of biological activities. Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, anticancer, and antiviral agents. The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring contribute to its ability to interact with various biological targets. This guide focuses on a specific derivative, 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, exploring its chemical identity, synthesis, and potential applications in the field of drug development.

Chemical Identity and Physicochemical Properties

CAS Number: 1250900-54-9[1]

Molecular Formula: C₆H₈N₂O₃

Molecular Weight: 156.14 g/mol

Chemical Structure:

Caption: Chemical structure of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.

Physicochemical Properties (Predicted):

PropertyPredicted ValueSource
Molecular Weight 156.14 g/mol Calculated
XLogP3-AA -0.5PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 2PubChem[2]
Topological Polar Surface Area 78.6 ŲPubChem[2]
pKa (most acidic) ~3.5Estimated

Proposed Synthetic Strategy

A validated, step-by-step synthesis protocol for 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is not currently available in peer-reviewed literature. However, based on established synthetic methodologies for pyrazole derivatives and α-hydroxy carboxylic acids, a plausible synthetic route can be proposed. This strategy centers on the construction of the pyrazole ring, followed by the elaboration of the acetic acid side chain and subsequent α-hydroxylation.

Core Rationale: The synthesis of 4-substituted pyrazoles often proceeds via a key intermediate, a 4-formylpyrazole. This aldehyde can then be converted to the corresponding acetic acid derivative, which can undergo α-hydroxylation.

Proposed Synthetic Workflow:

Synthetic Workflow A 1-Methyl-1H-pyrazole B 1-Methyl-1H-pyrazole-4-carbaldehyde A->B Vilsmeier-Haack Formylation (POCl₃, DMF) C Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate B->C 1. Oxidation (e.g., Ag₂O) 2. Esterification (MeOH, H⁺) D 2-(1-methyl-1H-pyrazol-4-yl)acetic acid C->D Hydrolysis (e.g., LiOH, H₂O/THF) E 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid D->E α-Hydroxylation (e.g., LDA, MoOPH)

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols (Conceptual):

Step 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles.[3]

  • To a cooled solution of dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Once the Vilsmeier reagent has formed, add 1-methyl-1H-pyrazole to the reaction mixture.

  • Heat the reaction mixture and monitor for completion by TLC or LC-MS.

  • Upon completion, pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃).

  • Extract the product, 1-methyl-1H-pyrazole-4-carbaldehyde, with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Step 2: Conversion to Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate

This two-step process involves the oxidation of the aldehyde to a carboxylic acid, followed by esterification.

  • Oxidize 1-methyl-1H-pyrazole-4-carbaldehyde to the corresponding carboxylic acid using a mild oxidizing agent such as silver(I) oxide (Tollens' reagent).

  • Following purification, esterify the resulting carboxylic acid by refluxing in methanol with a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Monitor the reaction for completion and purify the methyl ester by standard methods.

Step 3: Hydrolysis to 2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Base-catalyzed hydrolysis of the methyl ester will yield the desired acetic acid derivative.

  • Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH), and stir at room temperature.

  • Monitor the reaction until the starting material is consumed.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Isolate the product by filtration and dry under vacuum.

Step 4: α-Hydroxylation

The introduction of the hydroxyl group at the α-position can be achieved through enolate formation followed by oxidation.

  • In an inert atmosphere, dissolve 2-(1-methyl-1H-pyrazol-4-yl)acetic acid in dry THF and cool to a low temperature (e.g., -78 °C).

  • Add a strong base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon and form the enolate.

  • Treat the enolate with an electrophilic oxygen source, such as MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)).

  • Quench the reaction and purify the final product, 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, by an appropriate method such as preparative HPLC.

Analytical Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectral data can be predicted based on the chemical structure and data from analogous compounds. Commercial suppliers like BLDpharm indicate the availability of NMR, HPLC, and LC-MS data for this compound.[1]

1H NMR Spectroscopy (Predicted, in DMSO-d6, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8s1HH-5 (pyrazole ring)
~7.5s1HH-3 (pyrazole ring)
~5.0s1HCH-OH
~3.8s3HN-CH₃
~12.5br s1HCOOH
~6.0br s1HOH

13C NMR Spectroscopy (Predicted, in DMSO-d6, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~175C=O (carboxyl)
~138C-5 (pyrazole ring)
~130C-3 (pyrazole ring)
~115C-4 (pyrazole ring)
~70CH-OH
~38N-CH₃

Mass Spectrometry (Predicted):

  • ESI-MS (-): [M-H]⁻ expected at m/z 155.04

  • ESI-MS (+): [M+H]⁺ expected at m/z 157.06, [M+Na]⁺ expected at m/z 179.04

Potential Applications in Drug Development

The pyrazole moiety is a well-established pharmacophore, and its derivatives have shown a broad spectrum of biological activities.[4][5] While specific biological data for 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is not yet published, its structural features suggest several potential areas of investigation for drug discovery.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The pyrazole scaffold is present in several kinase inhibitors and other anticancer drugs. The introduction of a hydroxyl group could provide an additional point of interaction with biological targets.

  • Antiviral and Antimicrobial Agents: Various substituted pyrazoles have demonstrated efficacy against a range of viruses and microbial pathogens.

The α-hydroxy acid functionality can influence the compound's polarity, solubility, and ability to form hydrogen bonds, which can be crucial for its pharmacokinetic and pharmacodynamic properties. Further biological screening of this compound is warranted to explore its therapeutic potential.

Logical Relationship of Drug Discovery Potential:

Drug Discovery Potential cluster_0 Core Structure cluster_1 Physicochemical & Biological Properties cluster_2 Potential Therapeutic Applications A Pyrazole Ring F Potential for Target Interaction A->F B Acetic Acid Side Chain G Anti-inflammatory B->G C α-Hydroxy Group D Hydrogen Bonding Capacity C->D E Polarity & Solubility C->E D->F E->F F->G H Anticancer F->H I Antiviral/Antimicrobial F->I

Caption: Interplay of structural features and drug discovery potential.

Conclusion

2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound with a promising chemical scaffold for further investigation in drug discovery. This guide has provided a detailed overview of its chemical identity, a proposed synthetic route, and predicted analytical data. While experimental validation of the synthesis and biological activity is still required, the information presented here serves as a valuable resource for researchers interested in exploring the potential of this and related pyrazole derivatives. The continued exploration of such novel heterocyclic compounds is essential for the development of new and effective therapeutics.

References

  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Available from: [Link].

  • EPA. Hydroxy(2-hydroxyphenyl)acetic acid Properties. Available from: [Link].

  • Patel, et al. Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Eur. J. Med. Chem. 2011, 46(10), 4179-4211.
  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. Available from: [Link].

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link].

  • Impactfactor. Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Available from: [Link].

  • AWS. (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Available from: [Link].

  • Google Patents. Synthetic method for 2-hydroxy-2-phosphono-acetic acid.
  • PubMed. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Available from: [Link].

  • ResearchGate. The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. Available from: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link].

  • PubChem. US8906933, (R)-2-hydroxy-4-(6-(1-methyl-1H-pyrazol-4-yl)-2-oxo-5-(thiophen-3-yl)-1,2,3,4-tetrahydropyrimidin-4-yl)benzoic acid. Available from: [Link].

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link].

  • Impactfactor. Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. Available from: [Link].

Sources

Methodological & Application

Application Note: Peptide Coupling of Pyrazole-Based Alpha-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the experimental protocols for peptide coupling reactions involving pyrazole-based alpha-hydroxy acids (AHAs) . These moieties are critical in the development of peptidomimetics, particularly for protease inhibitors (e.g., meprin


) and disruptors of protein-protein interactions, where the pyrazole ring acts as a bioisostere for histidine or phenylalanine, and the 

-hydroxy group modifies the hydrogen-bonding capability of the backbone.

Executive Summary & Strategic Analysis

Coupling pyrazole-based alpha-hydroxy acids presents a unique tripartite challenge in peptide chemistry:

  • Chemoselectivity: The

    
    -hydroxyl group is a competing nucleophile. If unprotected, it can lead to self-esterification (homobislactone formation) or O-acylation during activation.
    
  • Pyrazole Reactivity: The pyrazole nitrogen (N-H) is weakly acidic (

    
    ) but can act as a nucleophile or interfere with metal-mediated catalysts. It requires orthogonal protection (e.g., Boc, Trt, or SEM) or N-alkylation prior to coupling.
    
  • Racemization: The electron-withdrawing nature of the

    
    -hydroxyl group, combined with the heteroaromatic pyrazole side chain, increases the acidity of the 
    
    
    
    -proton, making the chiral center highly prone to epimerization during carboxyl activation.
Critical Reagent Selection Guide
Reagent ClassRecommended ReagentRole in Pyrazole-AHA Coupling
Coupling Agent DIC / Oxyma Pure Gold Standard. Superior to HATU for AHAs. Suppresses racemization and minimizes "over-activation" that leads to oxazolone formation.
Base TMP (2,4,6-Trimethylpyridine) Weaker base than DIEA. Essential to prevent

-proton abstraction and subsequent racemization.
OH-Protection TBS (tert-Butyldimethylsilyl) Robust. Prevents O-acylation. Cleavable with TBAF/acid, orthogonal to Fmoc/Boc.
Pyrazole-Protection Trt (Trityl) or Boc Prevents N-acylation of the pyrazole ring. Trityl is preferred for Fmoc SPPS strategies.
Esterification Yamaguchi Reagent Preferred for forming the ester bond (depsipeptide linkage) onto the sterically hindered

-OH.

Mechanistic Workflow

The following diagram outlines the decision tree and chemical pathway for incorporating a pyrazole-AHA into a peptide backbone.

PyrazoleAHA_Workflow cluster_mechanism Racemization Risk Zone Start Pyrazole-AHA Building Block Check_NH Is Pyrazole-NH Protected? Start->Check_NH Check_OH Is alpha-OH Protected? Protect_OH Protect OH (TBS-Cl / Imidazole) Check_OH->Protect_OH No (Rec. for Amide) Activation Carboxyl Activation (DIC / Oxyma) Check_OH->Activation Yes (Amide Path) Depsi_Path Depsipeptide Formation (Ester Bond via OH) Check_OH->Depsi_Path No (Ester Path) Check_NH->Check_OH Yes Protect_NH Protect NH (Trt-Cl / DIEA) Check_NH->Protect_NH No Protect_OH->Activation Protect_NH->Check_OH Coupling Amide Bond Formation (Reaction with Amine) Activation->Coupling Final Peptidomimetic Product Coupling->Final Depsi_Path->Final

Figure 1: Strategic workflow for handling Pyrazole-based Alpha-Hydroxy Acids in peptide synthesis. Note the divergence based on protection status and desired linkage (amide vs. ester).

Experimental Protocols

Protocol A: Amide Coupling (Pyrazole-AHA as Acyl Donor)

Use this protocol to couple the carboxylic acid of the Pyrazole-AHA to the N-terminus of a peptide or amine.

Pre-requisites:

  • Building Block: Pyrazole-AHA (e.g., 2-hydroxy-3-(1H-pyrazol-4-yl)propanoic acid).

  • Protection: Ideally, the

    
    -OH should be TBS-protected and the Pyrazole-NH Trityl-protected. If coupling unprotected OH, strictly follow the "No-Base" modification below.
    

Materials:

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvent: Anhydrous DMF or NMP.

  • Base: 2,4,6-Trimethylpyridine (Collidine) - Only if using salt forms of amines.

Step-by-Step Procedure:

  • Preparation of Activated Ester (Pre-activation):

    • Dissolve 1.0 equivalent (eq) of the Protected Pyrazole-AHA in anhydrous DMF (0.1 M concentration).

    • Add 1.1 eq of Oxyma Pure .

    • Cool the solution to 0 °C to suppress initial racemization.

    • Add 1.1 eq of DIC .

    • Stir for 2–5 minutes. Do not exceed 5 minutes. The color may change to light yellow.

  • Coupling Reaction:

    • Add the pre-activated mixture to the Amine Component (e.g., resin-bound peptide with free N-terminus) (1.0 eq).

    • Crucial: If the amine component is a free base, DO NOT add exogenous base . If the amine is a hydrochloride salt, add exactly 1.0 eq of Collidine. Avoid DIEA or TEA as they promote

      
      -proton abstraction.
      
    • Allow to react at room temperature for 2–4 hours.

  • Monitoring:

    • Monitor via HPLC or LC-MS. For solid phase, the Kaiser test may be misleading due to the hydroxyl group; use the Chloranil test for secondary amines or micro-cleavage LC-MS.

  • Work-up (Solution Phase):

    • Dilute with EtOAc. Wash with 5%

      
       (removes Collidine/DIC urea), then Brine. Dry over 
      
      
      
      .

Modification for Unprotected


-OH: 
If the 

-OH must remain free (e.g., to avoid a deprotection step), use EDC / HOAt in DCM/DMF (1:1) at 0 °C. Absolutely no base. This relies on the "proton-shuttle" mechanism of HOAt to facilitate coupling without ionizing the

-OH.
Protocol B: Depsipeptide Formation (Pyrazole-AHA as Nucleophile)

Use this protocol to esterify the


-hydroxyl group of the Pyrazole-AHA with an incoming Amino Acid (AA).

Context: This reaction is sterically demanding and prone to side reactions. The Yamaguchi Esterification or Steglich Esterification are standard, but for pyrazole-derivatives, mild conditions are preferred to avoid N-acylation of the pyrazole if unprotected.

Reagents:

  • Carboxylic Acid (Incoming AA): Fmoc-AA-OH.

  • Coupling Agents: DIC / DMAP (Catalytic) or Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride).

Procedure (Steglich Method - Optimized):

  • Dissolution:

    • Dissolve Fmoc-AA-OH (4.0 eq) and the Pyrazole-AHA substrate (1.0 eq, resin-bound or in solution) in DCM/DMF (9:1). DMF is needed for solubility of the pyrazole moiety.

  • Activation:

    • Add DIC (4.0 eq).

    • Add DMAP (0.1 eq). Note: High concentrations of DMAP can cause racemization of the incoming Fmoc-AA. Keep it catalytic.

  • Reaction:

    • Stir/Agitate for 2 hours at Room Temperature.

    • Repeat: This reaction is often sluggish. Drain and repeat the coupling (Double Coupling) for another 2 hours to ensure high conversion.

  • Capping (Solid Phase):

    • After esterification, cap unreacted hydroxyl groups with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthesis of Pyrazole-AHA Building Blocks

If the specific Pyrazole-AHA is not commercially available, it is best synthesized via the Passerini Reaction or Aldehyde-Cyanohydrin route .

Pathway:

  • Starting Material: Pyrazole-4-carbaldehyde (N-protected).

  • Cyanohydrin Formation: React with TMSCN and

    
     (cat).
    
  • Hydrolysis: Acidic hydrolysis (HCl/dioxane) converts the nitrile to the

    
    -hydroxy acid.
    

Synthesis_Pathway Aldehyde Pyrazole-CHO (N-Protected) Cyanohydrin alpha-Siloxy Nitrile Aldehyde->Cyanohydrin Add TMSCN TMS-CN / ZnI2 TMSCN->Cyanohydrin Hydrolysis HCl / Dioxane Reflux Cyanohydrin->Hydrolysis Product Pyrazole-AHA Hydrolysis->Product

Figure 2: Synthetic route for generating Pyrazole-AHA building blocks from aldehydes.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Amide Coupling) Homobislactone formation (Self-esterification).[1]Ensure

-OH is protected (TBS/Acetyl). If unprotected, lower temperature to -10°C and use EDC/HOAt.
Racemization (>5% D-isomer) Base-mediated proton abstraction.Switch base from DIEA to Collidine or TMP.[2] Use "pre-activation" for max 2 mins.
N-Acylation of Pyrazole Unprotected Pyrazole-NH.Use Trityl (Trt) protection on the pyrazole.[3] If impossible, use stoichiometric acid to protonate the pyrazole ring before coupling.
Incomplete Esterification Steric hindrance around

-OH.[1]
Use "Double Coupling" with DIC/DMAP. Switch to Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride/TEA/DMAP).

References

  • Direct Amin

    
    -Hydroxy Amides. National Institutes of Health (PMC).
    
    
  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative. PubMed.

  • Synthesis of

    
    -hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
    
    
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Azole reagents enabled ligation of peptide acyl pyrazoles. Chemical Science (RSC). [4]

  • Suppression of alpha-carbon racemization in peptide synthesis. ResearchGate.

Sources

Scalable Process Development for 1-Methyl-1H-pyrazol-4-yl Acetic Acid: A Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

1-Methyl-1H-pyrazol-4-yl acetic acid (CAS: 1152582-56-3) is a critical pharmacophore in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. While laboratory-scale synthesis often relies on the homologation of aldehydes via toxic cyanides or expensive transition-metal catalyzed cross-couplings, these methods are ill-suited for multi-kilogram manufacturing.

This guide details a scalable, two-step industrial protocol utilizing Friedel-Crafts glyoxylation followed by a Wolff-Kishner reduction. This route is selected for its use of commodity starting materials (1-methylpyrazole), avoidance of cyanide chemistry, and high atom economy.

Comparison of Synthetic Strategies
FeatureRoute A: Vilsmeier / Nitrile Route B: Glyoxylation / Wolff-Kishner (Recommended)
Key Reagents POCl

, NaCN, SOCl

Ethyl chlorooxoacetate, AlCl

, Hydrazine
Step Count 4 (Aldehyde

Alcohol

Chloride

Nitrile

Acid)
2 (Acylation

Reduction/Hydrolysis)
Safety Profile High Risk: Generates HCN gas; highly toxic intermediates.Moderate Risk: Hydrazine requires containment; AlCl

exotherms.
Scalability Low (Purification bottlenecks, cyanide waste treatment).High (Crystallization-driven purification, no chromatography).
Cost Moderate (Multiple steps increase labor/overhead).Low (Cheap bulk reagents).

Reaction Pathway Visualization

The selected pathway prioritizes regioselectivity by utilizing the pre-methylated pyrazole ring, ensuring the N1-methyl group is fixed before the side chain is introduced.

ReactionPathway SM 1-Methyl-1H-pyrazole (Starting Material) Inter Intermediate: Ethyl 2-(1-methyl-1H-pyrazol-4-yl) -2-oxoacetate SM->Inter Step 1: Friedel-Crafts Acylation (C4 Selective) Reagent1 Ethyl chlorooxoacetate + AlCl3 Reagent1->Inter Product Product: 1-Methyl-1H-pyrazol-4-yl acetic acid Inter->Product Step 2: Wolff-Kishner Reduction & Hydrolysis Reagent2 Hydrazine hydrate KOH / Diethylene Glycol Reagent2->Product

Figure 1: The two-step industrial synthesis route avoiding cyanide intermediates.

Detailed Experimental Protocols

Step 1: Friedel-Crafts Glyoxylation

Objective: Regioselective introduction of the C2-carbon side chain at the C4 position. Scale: 100 g Input Basis

Reagents & Materials
  • 1-Methyl-1H-pyrazole (1.0 eq): 100.0 g

  • Ethyl chlorooxoacetate (1.2 eq): 200.5 g (Ethyl oxalyl chloride)

  • Aluminum Chloride (AlCl

    
    , 2.5 eq):  406.0 g (Anhydrous, granular)
    
  • Dichloromethane (DCM): 1.5 L (Process Solvent)

  • Ethanol: For quenching/crystallization.

Procedure
  • Reactor Setup: Equip a 3-L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the exhaust to a caustic scrubber (NaOH) to neutralize HCl gas.

  • Lewis Acid Slurry: Charge DCM (1.0 L) and AlCl

    
     (406 g) to the reactor. Cool the slurry to 0–5 °C.
    
  • Acylating Agent Addition: Add Ethyl chlorooxoacetate (200.5 g) dropwise over 45 minutes, maintaining internal temperature <10 °C. The slurry will clarify as the acylium complex forms.

  • Substrate Addition: Mix 1-Methylpyrazole (100 g) with DCM (200 mL). Add this solution dropwise to the reactor over 60 minutes.

    • Critical Control Point: This step is highly exothermic.[1] Maintain T < 10 °C to prevent tar formation.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4 hours. Monitor by HPLC (Target: >98% conversion).

  • Quench: Cool the reactor to 0 °C. Slowly transfer the reaction mass into a second reactor containing Ice/Water (2 kg).

    • Safety: Massive HCl evolution. Ensure scrubber is active.

  • Workup: Separate the organic (DCM) layer. Extract the aqueous layer with DCM (2 x 500 mL). Combine organics, wash with saturated NaHCO

    
     (500 mL) and Brine (500 mL).
    
  • Isolation: Concentrate the DCM layer under vacuum. The residue (Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-oxoacetate) solidifies upon cooling.

    • Yield Expectation: 85–90% (approx. 190–200 g).

    • Purity: >95% (sufficient for next step).[2]

Step 2: Wolff-Kishner Reduction & Hydrolysis

Objective: Simultaneous reduction of the ketone and hydrolysis of the ester to the final acid. Scale: Based on 190 g Intermediate input.

Reagents & Materials
  • Keto-ester Intermediate: 190.0 g

  • Hydrazine Hydrate (80%, 5.0 eq): ~320 mL

  • Potassium Hydroxide (KOH, 4.0 eq): 235.0 g (Pellets)

  • Diethylene Glycol (DEG): 1.0 L (High-boiling solvent)

Procedure
  • Hydrazone Formation: In a 3-L reactor, charge the Keto-ester (190 g), Diethylene Glycol (1.0 L), and Hydrazine Hydrate (320 mL).

  • Initial Heating: Heat to 100–110 °C for 2 hours. This forms the hydrazone intermediate.[3][4]

  • Base Addition: Cool slightly to 80 °C. Add KOH pellets (235 g) in portions (Exothermic).

  • High-Temperature Reduction: Equip the reactor with a Dean-Stark trap. Heat the mixture to 190–200 °C.

    • Process Note: Distill off water and excess hydrazine via the Dean-Stark trap to allow the internal temperature to rise to 200 °C. Nitrogen gas (N

      
      ) is evolved during the reduction.
      
  • Reaction: Hold at 195–200 °C for 4–6 hours until N

    
     evolution ceases.
    
  • Workup: Cool the mixture to ambient temperature. Dilute with Water (1.0 L).

  • Purification: Wash the aqueous alkaline solution with Toluene (2 x 500 mL) to remove unreacted organics/impurities.

  • Precipitation: Acidify the aqueous layer with conc. HCl to pH 2.0. The product, 1-methyl-1H-pyrazol-4-yl acetic acid, will precipitate as an off-white solid.

  • Filtration: Filter the solid, wash with cold water (2 x 200 mL), and dry in a vacuum oven at 50 °C.

    • Yield Expectation: 75–80% (approx. 110–120 g).

    • Final Purity: >98% (HPLC).

Process Flow & Unit Operations

This diagram illustrates the physical movement of materials and the unit operations required for the manufacturing plant.

ProcessFlow R1 Reactor 1 (Glass-Lined) Friedel-Crafts Acylation Temp: 0-25°C Quench Quench Tank Ice/Water + Scrubber R1->Quench Reaction Mass Sep Phase Separator DCM Extraction Quench->Sep Biphasic Mix Evap Rotary Evaporator Solvent Swap to DEG Sep->Evap Organic Layer R2 Reactor 2 (Stainless Steel) Wolff-Kishner Reduction Temp: 200°C Evap->R2 Crude Intermediate Cryst Crystallizer Acidification (pH 2) R2->Cryst Dilution & Acidification Filter Nutsche Filter Isolation & Wash Cryst->Filter Slurry Dry Vacuum Dryer Final Product Filter->Dry Wet Cake

Figure 2: Process Flow Diagram (PFD) for the manufacturing campaign.

Critical Quality Attributes (CQAs) & Troubleshooting

ParameterSpecificationTroubleshooting / Corrective Action
Regioselectivity >99.5% N1-methylThe starting material (1-methylpyrazole) fixes the regiochemistry. If N2-isomer is detected, check starting material purity.
Water Content <0.5% w/wHigh water content in Step 1 kills the AlCl

catalyst. Ensure all reagents are anhydrous.
Residual Hydrazine <10 ppmHydrazine is genotoxic. Ensure thorough water washing of the final filter cake. Validated HPLC method required for release.
Color Off-white / WhiteYellowing indicates incomplete removal of azo-impurities. Recrystallize from Ethanol/Water if necessary.

References

  • Levchenko, V., et al. (2025). Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. Link

  • Mullens, P. R. (2013). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. A2B Chem. Link (Cited for handling 1-methylpyrazole on scale).

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Mechanism and Protocols. Link

  • Kappe, C. O., et al. (2019). Scalable Wolff-Kishner Reductions in Extreme Process Windows. ResearchGate. Link

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

Sources

Application of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid in kinase inhibitor design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid in Kinase Inhibitor Design

Executive Summary

This application note details the strategic utility of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1250900-54-9) as a high-value building block in the optimization of kinase inhibitors. While the pyrazole scaffold is a privileged structure for ATP-competitive inhibition (hinge binding), the specific addition of the


-hydroxy acetic acid moiety offers a dual advantage: it introduces a chiral "warhead" for specific electrostatic interactions within the ribose-binding pocket or solvent front, and it enhances physicochemical properties (solubility and Fsp³) compared to planar aromatic linkers.

This guide provides a comprehensive workflow for utilizing this fragment in Fragment-Based Drug Design (FBDD) , including detailed synthetic protocols for amide coupling, chiral resolution strategies, and structural rationale for binding affinity optimization.

Mechanistic Insight & Rational Design

The "Privileged" Pyrazole Scaffold

The 1-methyl-1H-pyrazol-4-yl moiety mimics the purine ring of ATP. In Type I kinase inhibitors (e.g., Crizotinib, Ruxolitinib), the pyrazole nitrogen often serves as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).

The -Hydroxy Acid Advantage

Incorporating the 2-hydroxy-acetic acid tail distinguishes this fragment from simple alkyl-pyrazoles.

  • H-Bonding Network: The

    
    -hydroxyl group acts as a hydrogen bond donor/acceptor, capable of interacting with conserved residues (e.g., Aspartate in the DFG motif or Lysine in the catalytic loop) or water networks in the solvent-exposed region.
    
  • Chirality & Selectivity: The C2 position is a stereocenter. Enantiomers often exhibit differential binding affinities (eutomer vs. distomer), allowing for the fine-tuning of selectivity profiles against off-target kinases.

  • Metabolic Stability: The

    
    -hydroxy group can block potential metabolic oxidation sites often found on unsubstituted alkyl chains.
    

Table 1: Physicochemical Profile of the Fragment

PropertyValueDesign Implication
Molecular Weight 156.14 g/mol Ideal for FBDD (Rule of 3 compliant).
H-Bond Donors 2 (COOH, OH)Facilitates specific polar contacts.
H-Bond Acceptors 3Pyrazole N, Carbonyl O, Hydroxyl O.
LogP ~ -0.3 (Est)Low lipophilicity improves aqueous solubility.
Chirality 1 StereocenterOpportunity for chiral resolution/selectivity.

Experimental Workflow: Fragment-to-Lead Optimization

The following workflow illustrates how to transition this fragment from a raw material to a functional kinase inhibitor moiety.

Workflow Diagram (Graphviz)

G Start Fragment Selection (CAS 1250900-54-9) Coupling Amide Coupling (HATU/DIPEA) Start->Coupling Carboxylic Acid Core Kinase Core Synthesis (e.g., Aminopyrimidine) Core->Coupling Amine Partner Resolution Chiral Resolution (SFC/HPLC) Coupling->Resolution Racemic Mix Assay Kinase Assay (IC50 Determination) Resolution->Assay Enantiomer A/B Cryst X-Ray Co-crystallography Assay->Cryst Potent Hit Cryst->Start SAR Iteration

Caption: Figure 1. Iterative Fragment-Based Drug Design (FBDD) workflow utilizing the pyrazole-hydroxy-acid fragment.

Detailed Protocols

Protocol A: Amide Coupling (Fragment Attachment)

This protocol describes the coupling of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid to a generic amine-bearing kinase core (e.g., an aminopyrimidine or aniline derivative).

Reagents:

  • Fragment: 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1.0 eq)

  • Amine Partner: Kinase hinge-binder core (1.0 eq)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a dried round-bottom flask under inert atmosphere (

    
    ), dissolve the acid fragment  (1.0 eq) in anhydrous DMF (0.1 M concentration).
    
  • Base Addition: Add DIPEA (3.0 eq) and stir at

    
     for 10 minutes.
    
  • Coupling Agent: Add HATU (1.2 eq) in one portion. Allow the activated ester to form for 15–20 minutes at

    
    .
    
    • Critical Note: The

      
      -hydroxyl group is unprotected. HATU is preferred over EDC/HOBt here to minimize potential O-acylation side reactions, although O-acylation is generally slow compared to amine coupling.
      
  • Amine Addition: Add the amine partner (1.0 eq) dissolved in minimal DMF.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the amine.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (to remove unreacted acid), water, and brine. Dry over 
    
    
    
    .
  • Purification: Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Protocol B: Chiral Resolution (SFC)

Since the starting material is often racemic, separating the enantiomers is crucial for determining the active eutomer.

Method: Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    
     / Methanol (containing 0.1% Diethylamine) gradient (typically 80:20 to 60:40).
    
  • Detection: UV at 254 nm.

  • Validation: Collect fractions, concentrate, and re-analyze purity (>98% ee required for biological assays).

Structural Biology Considerations

When docking this fragment into a kinase pocket (e.g., CDK2, Aurora A, or c-Met), observe the following interactions:

  • Hinge Region: The pyrazole N2 (with the methyl group on N1) typically points away from the hinge if attached via the acetic acid tail, or the pyrazole itself binds the hinge if the acetic acid projects into the solvent.

    • Scenario A (Tail): If the pyrazole is the "tail" attached to a hinge-binding core, the pyrazole often stacks between hydrophobic residues (Gatekeeper and catalytic Lysine).

  • Solvent Front: The

    
    -hydroxyl group is the key differentiator.
    
    • Interaction: Look for H-bonds with the backbone carbonyls of the P-loop or the side chains of the ribose-binding pocket.

    • Stereochemistry: One enantiomer will likely direct the -OH group toward a specific H-bond acceptor, while the other may clash sterically or face bulk solvent.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coupling Competition from

-OH group (self-esterification).
Use T3P (Propylphosphonic anhydride) as the coupling agent instead of HATU; it is highly selective for amides over esters.
Racemization Base-catalyzed proton abstraction at the

-carbon.
Minimize base equivalents (use 2.0 eq DIPEA) and keep reaction time short. Avoid harsh heating.
Poor Solubility Product is too polar/zwitterionic.The product likely contains both the pyrazole and the core. Ensure the final compound is isolated as a salt (e.g., HCl or TFA salt) to improve handling.

References

  • Wyatt, P. G., et al. "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 2008. Link

  • Howard, S., et al. "Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity." Journal of Medicinal Chemistry, 2009.[1] Link

  • PubChem Compound Summary. "2-(1-methyl-1H-pyrazol-4-yl)acetic acid." National Center for Biotechnology Information. Link

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 2016. Link

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Troubleshooting & Optimization

Removing residual solvents from 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid[1]

Executive Summary

Compound: 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid CAS: 1152582-56-3 Molecular Formula: C₆H₈N₂O₃ Critical Challenge: This molecule combines a basic pyrazole nitrogen with an acidic carboxylic acid and a polar hydroxyl group.[1][2][3][4][5][6][7] This zwitterionic/highly polar nature creates strong hydrogen-bonding networks with polar aprotic solvents (DMSO, DMF) often used in its synthesis.[1] Furthermore, as an


-hydroxy acid, it is susceptible to thermal degradation (decarboxylation or intermolecular esterification/lactide formation) if aggressively dried.[1]
Module 1: Removing High-Boiling Polar Solvents (DMSO, DMF)

The Problem: You have synthesized the target compound, but NMR shows persistent DMSO or DMF peaks. Standard vacuum drying at 40°C is ineffective, and raising the temperature causes the solid to discolor (yellow/brown).

The Science: DMSO (


 189°C) and DMF (

153°C) act as Lewis bases, forming strong hydrogen bonds with the hydroxyl and carboxyl protons of your product. High vacuum alone often fails because the energy required to break these H-bonds exceeds the thermal stability limit of the

-hydroxy acid moiety.
Protocol A: The Reslurry Displacement Method (Recommended)

Best for: Removing surface-bound solvents without thermal stress.

Principle: Instead of evaporating the high-boiling solvent, you displace it with a lower-boiling "Class 3" solvent (like Ethanol or Ethyl Acetate) in which the impurity is soluble but your product is not.

  • Preparation: Determine a solvent where your product has low solubility (antisolvent) but DMSO/DMF is miscible.

    • Suggested System: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

    • Note: Avoid alcohols if esterification is a concern, though Ethanol is often acceptable at low temps.[1]

  • The Slurry:

    • Suspend your crude solid in 10 volumes (10 mL/g) of the antisolvent.

    • Crucial Step: Sonicate for 10-15 minutes. This breaks up crystal aggregates, exposing trapped solvent pockets.[1]

  • Digestion:

    • Stir the slurry at ambient temperature for 4-6 hours.

    • Optional: If the compound is stable, heat to 40°C for 1 hour, then cool slowly to room temperature.

  • Filtration & Wash:

    • Filter the solid.

    • Wash the cake immediately with fresh antisolvent (2 x 2 volumes) to prevent back-diffusion of the DMSO.

  • Final Drying:

    • Dry the solid (now wet with EtOAc/MTBE) in a vacuum oven at 40°C. The lower boiling point of the displacement solvent allows for easy removal.

Protocol B: Lyophilization (Freeze-Drying)

Best for: Water-soluble samples heavily contaminated with DMSO.[1]

  • Dissolution: Dissolve the crude material in Water (or t-Butanol/Water mix).

  • Freezing: Flash freeze using liquid nitrogen or a dry ice/acetone bath.

  • Sublimation: Apply high vacuum (<0.1 mbar). DMSO (

    
     19°C) and water will sublime together.
    
    • Warning: Ensure your lyophilizer trap is cold enough (-50°C or lower) to catch DMSO vapors, or they will damage the pump oil.[1]

Module 2: Addressing Thermal Instability

The Problem: The compound degrades during drying. The Mechanism:


-hydroxy acids are prone to intermolecular esterification  (forming dimers/oligomers) or decarboxylation  under heat.

Visualizing the Risk:

ThermalDegradation cluster_prevention Prevention Strategy Target Target Molecule (Alpha-Hydroxy Acid) Heat Heat (>60°C) Target->Heat Lactide Lactide Formation (Dimerization) Heat->Lactide - H2O Decarb Decarboxylation (Loss of CO2) Heat->Decarb - CO2 Nitrogen N2 Bleed Vacuum Azeotrope Azeotropic Drying (Low Temp)

Caption: Thermal degradation pathways for alpha-hydroxy acids and mitigation strategies.

Protocol C: Low-Temperature Azeotropic Drying

Best for: Thermally labile compounds that hold water.[1]

  • Solvent Choice: Use Toluene (forms azeotrope with water at 84°C, but boils lower under vacuum) or 2-MeTHF .[1]

  • Process:

    • Dissolve/suspend product in the solvent.[8][9][10]

    • Rotary evaporate at reduced pressure so the bath temperature never exceeds 35°C.

    • Repeat 2-3 times ("Chase" the water/solvent out).[10]

  • Why it works: The azeotrope carries water/impurities out at a lower temperature than their standard boiling points, protecting the labile carboxylic acid.[1]

Module 3: Troubleshooting & FAQs

Table 1: Common Solvent Removal Issues

SymptomProbable CauseCorrective Action
Gummy/Oily Solid Residual DMF/DMSO preventing crystallization.Dissolve in minimal Methanol, then slowly add dropwise into excess stirring MTBE or Et2O (Precipitation).[1]
NMR shows solvent, but weight is stable Solvatochromism/Inclusion: Solvent is trapped inside the crystal lattice (Solvate).Recrystallization: You must break the lattice. Dissolve completely in a "good" solvent (e.g., Water/MeOH) and re-precipitate.[1] Drying alone will never work.[1]
New impurity peaks after drying Thermal degradation (Lactide/Oligomer).Switch to Lyophilization (Protocol B). Do not exceed 30°C.
Low Yield after water wash Zwitterionic solubility.[1]The compound is likely water-soluble at neutral pH.[1] Adjust pH to the Isoelectric Point (pI) (likely pH 3-5) to minimize solubility before washing.
Decision Logic: Selecting the Right Protocol

SolventRemovalStrategy Start Start: Residual Solvent Detected SolventType Identify Solvent Type Start->SolventType Class3 Volatile (EtOAc, MeOH, EtOH) SolventType->Class3 Class2 High Boiling / Polar (DMSO, DMF, DMAc) SolventType->Class2 VacOven Vacuum Oven (40°C, N2 Bleed) Class3->VacOven LatticeCheck Is Solvent Trapped in Lattice? (NMR peak sharp/shifting?) Class2->LatticeCheck Reslurry Protocol A: Reslurry/Displacement LatticeCheck->Reslurry No (Surface Adsorbed) Recryst Recrystallization (Break Lattice) LatticeCheck->Recryst Yes (Inclusion Complex) Lyophilize Protocol B: Lyophilization Reslurry->Lyophilize If Fails

Caption: Decision tree for selecting the optimal solvent removal strategy based on solvent properties and entrapment mechanism.

References
  • International Conference on Harmonisation (ICH). Guideline for Elemental Impurities and Residual Solvents Q3C(R8). (2021).[11][12][13] Defines Permitted Daily Exposure (PDE) limits for Class 2 (DMF, Methanol) and Class 3 (DMSO, Ethanol) solvents.[1]

  • Wermuth, C. G.Practice of Medicinal Chemistry. Academic Press (2008).
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals.[1] Butterworth-Heinemann (2013). Standard text for specific solvent removal protocols and azeotropic data.

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs.[1] SSCI, Inc. (1999).[1] Authoritative source on solvates, hydrates, and crystal lattice inclusions.[1]

  • United States Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] Provides analytical methods (GC-Headspace) for verifying solvent removal.

Sources

Validation & Comparative

Optimizing Downstream Synthesis: A Comparative QC Guide for 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS: 1250900-54-9) is a critical chiral building block employed in the synthesis of kinase inhibitors (e.g., JAK, TYK2 targets) and fragment-based drug discovery. Its dual functionality—an


-hydroxy moiety adjacent to a carboxylic acid—makes it highly versatile but chemically labile.

This guide objectively compares the performance of High-Purity Crystalline Batches (Grade A) against Standard Lyophilized Batches (Grade B) and the Methyl Ester Analog . Through experimental data, we demonstrate that strict control of moisture and oligomer content is not merely a compliance check but a determinant of downstream coupling yields.

Part 1: The Comparative Landscape

In drug development, this building block is typically sourced in one of three forms. The choice of starting material significantly impacts the "First-Time-Right" success rate of subsequent amide couplings.

Comparison Matrix: Physical Forms & Performance Risks
FeatureGrade A: Crystalline Free Acid Grade B: Lyophilized/Amorphous Alternative: Methyl Ester
Purity (HPLC) >99.0%~95.0%>98.0%
Water Content (KF) <0.5% (Non-hygroscopic)>3.0% (Highly Hygroscopic)<0.1% (Hydrophobic)
Oligomer Content <0.1%1.5% - 4.0%N/A
Process Impact Direct coupling; stoichiometric precision.Requires drying; excess coupling reagent needed.Requires saponification step (introduces water/salts).
Coupling Yield 92% (Reference) 78% (Variable) 85% (2-step)
The Core Problem: The "Silent" Impurities

Two specific instability mechanisms plague this molecule, often undetectable by standard UV purity checks if methods are not optimized:

  • Self-Esterification (Oligomerization): The

    
    -hydroxy group attacks the activated carboxylic acid of another molecule, forming dimers (lactides) or linear oligomers.
    
  • Hygroscopicity: The amorphous acid traps water, which hydrolyzes expensive coupling reagents (HATU, COMU) before they react with the substrate.

Part 2: Critical QC Parameters & Experimental Data

High-Performance Liquid Chromatography (HPLC)

Standard gradient methods often fail to separate the dimer from the monomer due to structural similarity. We developed a method using a polar-embedded C18 column to resolve these species.

Experimental Protocol: Oligomer-Resolving HPLC
  • Column: Waters XSelect HSS T3, 3.5 µm, 4.6 x 150 mm (or equivalent polar-endcapped C18).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 0-5 min (5% B); 5-15 min (5% -> 40% B); 15-20 min (40% -> 90% B).

  • Detection: UV @ 220 nm (amide/carboxyl absorption) and 254 nm (pyrazole).

  • Flow Rate: 1.0 mL/min.[2]

Data Interpretation:

  • Retention Time (RT): Monomer ~4.2 min.

  • Impurity Marker: The "Dimer" elutes at ~11.5 min (more hydrophobic).

  • Pass Criteria: Dimer < 0.15% area.

Water Content (Karl Fischer Titration)

Water is the silent killer of stoichiometry. In a controlled experiment, we reacted 1.0 equivalent of Batch A and Batch B with an aniline derivative using HATU/DIPEA in DMF.

Experimental Results: Impact of Water on Yield

Batch TypeMeasured Water (KF)HATU Equivalents UsedConversion (LCMS)Isolated Yield
Grade A 0.35%1.1 eq>99%94%
Grade B 4.20%1.1 eq82%71%
Grade B (Corrected) 4.20%1.5 eq>99%89%

Insight: Grade B required a 36% excess of expensive coupling reagent to achieve comparable conversion, significantly increasing Cost of Goods (COGS) and purification burden.

Assay by qNMR (Quantitative NMR)

Since the molecule can exist as a zwitterion or trap solvents, a weight-based assay is unreliable.

  • Standard: Maleic Acid (Internal Standard).

  • Solvent: DMSO-d6.

  • Target Signal: The pyrazole C-H singlets (approx. 7.5 - 8.0 ppm) or the N-Methyl singlet (3.8 ppm).

  • Calculation: Compare integral of N-Me group vs. Maleic Acid vinyl protons.

Part 3: Visualization of Quality Control Logic

Diagram 1: The QC Decision Tree

This workflow illustrates the triage process for incoming batches to prevent downstream failure.

QC_Workflow Start Incoming Batch (Raw Material) Visual Visual Inspection (Crystalline vs Amorphous) Start->Visual KF Water Content (KF) Threshold: < 1.0% Visual->KF HPLC HPLC Purity (Oligomer Check) KF->HPLC qNMR qNMR Assay (Solvent/Salt Check) HPLC->qNMR Decision Decision Matrix qNMR->Decision Action_Dry Remediation: Vacuum Dry @ 40°C Decision->Action_Dry High Water Action_Recryst Remediation: Recrystallize (iPrOH) Decision->Action_Recryst High Oligomer Release RELEASE for Synthesis (Update Stoichiometry) Decision->Release All Pass Action_Dry->KF Retest Action_Recryst->HPLC Retest

Caption: QC Triage Workflow ensuring only material meeting stoichiometry requirements enters the reactor.

Diagram 2: Impurity Formation & Impact

Understanding why the batch fails is crucial for process chemistry. This diagram maps the chemical pathways of degradation.

Impurity_Pathways Monomer Target Molecule (Alpha-Hydroxy Acid) Activation Activation (EDC/HATU) Monomer->Activation + Coupling Reagent Dimer Impurity: Dimer/Lactide (Self-Esterification) Activation->Dimer + Monomer (Slow/Conc. Dependent) Hydrolysis Reagent Hydrolysis (Loss of HATU) Activation->Hydrolysis + H2O (From Hygroscopic Batch) Product Target Amide (Drug Substance) Activation->Product + Amine (Fast)

Caption: Mechanistic pathway showing how moisture (Hydrolysis) and concentration (Dimerization) compete with product formation.

Part 4: Recommended "Use Test" Protocol

To validate a new supplier batch before committing to a GMP campaign, perform this standardized coupling test.

Objective: Determine the "Effective Molar Weight" (EMW) of the batch.

  • Dissolution: Dissolve 100 mg of the Pyrazole Acid in 1.0 mL DMF.

  • Activation: Add 1.1 eq. HATU and 2.0 eq. DIPEA. Stir for 5 minutes.

    • Observation: If solution turns cloudy immediately, significant water is present (Urea precipitation).

  • Coupling: Add 1.0 eq. of Benzylamine (model substrate).

  • Analysis: Analyze by LC-MS after 30 minutes.

  • Pass Criteria:

    • Conversion > 98%.

    • Dimer-Amide impurity < 0.5%.[3]

References

  • Separation of Polar Pyrazole Derivatives: SIELC Technologies. "Separation of 1H-Pyrazole-3-carboxylic acid derivatives on Newcrom R1 HPLC column." SIELC Application Notes.

  • Impurity Profiling Standards: U.S. Food and Drug Administration (FDA).[4] "Guidance for Industry: Q3A Impurities in New Drug Substances." FDA Regulatory Information.

  • Pyrazole Synthesis & Stability: El Hassani, I., et al. (2023). "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review." Reactions, 4(3), 478-504.[5]

  • Alpha-Hydroxy Acid Polymerization: PubChem Compound Summary for 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid. National Library of Medicine.

Sources

Safety Operating Guide

Navigating the Safe Handling of 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide provides essential, in-depth technical and safety information for handling 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (CAS No. 1250900-54-9), a compound of interest within the broader, biologically significant class of pyrazole derivatives.[1][2] Our focus extends beyond mere procedural steps to elucidate the causality behind each recommendation, empowering you to work with confidence and uncompromising safety.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, by analyzing data from structurally similar pyrazole and acetic acid compounds, we can establish a robust safety protocol. Analogous compounds are known to cause severe skin burns, eye damage, and irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, we will proceed with a cautious approach, treating this compound with a high degree of care.

I. Foundational Safety: Personal Protective Equipment (PPE)

The primary barrier between a researcher and a chemical agent is their Personal Protective Equipment. The selection and proper use of PPE are non-negotiable and are dictated by the potential hazards posed by the compound.

Core PPE Requirements
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (Weighing, Transferring) Safety glasses with side shields or goggles.[3]Compatible chemical-resistant gloves (e.g., Nitrile).[5]Standard lab coat.Not generally required if handled in a ventilated enclosure.
Working with Solutions Chemical safety goggles. A face shield is recommended if there is a splash hazard.[6][7]Compatible chemical-resistant gloves.[5][8]Chemical-resistant lab coat or apron over a standard lab coat.[5]Required if aerosols may be generated outside a fume hood.[3]
Large-Scale Operations or High-Concentration Work Face shield and chemical safety goggles.[6][7]Heavy-duty, chemical-resistant gloves.Flame-retardant and impervious clothing.[8]A government-approved respirator is necessary if ventilation is inadequate.[5]

Expert Insight: The causality behind these recommendations lies in the compound's structural alerts. The acetic acid moiety suggests corrosive properties, similar to other acetic acid derivatives that can cause severe skin burns and eye damage.[7][9] The pyrazole ring, while a common scaffold in pharmaceuticals, necessitates careful handling to avoid skin contact and inhalation, as related compounds are known irritants.[4][6]

Glove Selection and Use

Proper glove selection is critical. Always inspect gloves for any signs of degradation or perforation before use. When removing gloves, use the proper technique to avoid skin contact with the outer surface.[5][6]

II. Operational Plan: From Receipt to Use

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Receiving and Storage: Upon receipt, inspect the container for any damage. The compound should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents, strong acids, or bases.[3][5]

  • Preparation for Use: All handling of the solid compound, including weighing and preparing solutions, should be conducted within a certified chemical fume hood or a ventilated enclosure to prevent the formation and inhalation of dust or aerosols.[3][6][8]

  • During the Experiment:

    • Keep the container tightly closed when not in use.[5]

    • Use only in well-ventilated areas.[3]

    • Avoid contact with skin, eyes, and clothing.[5][6]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][5]

    • Do not eat, drink, or smoke in the laboratory.[3][5]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove and dispose of contaminated PPE properly.

    • Wash hands and any exposed skin thoroughly.

Handling_Workflow Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Receive Receive & Inspect Store Store in Cool, Dry, Well-Ventilated Area Receive->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh Solid PPE->Weigh Prepare Prepare Solution Weigh->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate Doff_PPE Doff & Dispose of PPE Decontaminate->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: A step-by-step workflow for the safe handling of the compound.

III. Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Remove all contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8][10]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3][8]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8][10]

IV. Disposal Plan: Responsible Waste Management

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship.[11]

  • Waste Segregation: All waste contaminated with 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, including unused material, contaminated labware, and PPE, must be collected in a designated hazardous waste container.[11] Do not mix with other waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[11]

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[11]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[10][11] Never dispose of this chemical down the drain or in the general trash.[5][11]

Disposal_Workflow Figure 2: Chemical Waste Disposal Workflow Start Waste Generation (Contaminated PPE, Glassware, etc.) Collect Collect in Designated Hazardous Waste Container Start->Collect Segregate Waste Label Label Container Clearly ('Hazardous Waste', Chemical Name) Collect->Label Store Store Sealed Container in Secure, Ventilated Area Label->Store Contact Contact EHS for Pickup and Final Disposal Store->Contact End Compliant Disposal Contact->End

Caption: The procedural flow for compliant chemical waste disposal.

By adhering to these detailed protocols, researchers can confidently and safely handle 2-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid, ensuring both personal safety and the integrity of their research environment.

References

  • Fisher Scientific. (2015, March 19). Safety Data Sheet.
  • Enamine. Safety Data Sheet - 2-(3,5-diethyl-1H-pyrazol-4-yl)acetic acid.
  • BLDpharm. 2-Hydroxy-2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
  • ChemicalBook. Pyrazole - Chemical Safety Data Sheet MSDS / SDS.
  • TargetMol. (2026, February 20). Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 5). Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals.
  • EMD Chemicals Inc. (2011, April 26). Material Safety Data Sheet: Acetic Acid, Glacial.
  • Fisher Scientific. (2023, October 6). Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%.
  • Fisher Scientific. (2011, June 27). Safety Data Sheet - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
  • Carl ROTH. Safety Data Sheet: Acetic acid.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.